1,1,2,2,3,3,4-Heptafluorocyclopentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

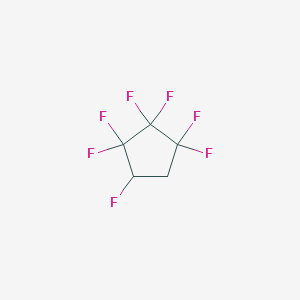

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4-heptafluorocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7/c6-2-1-3(7,8)5(11,12)4(2,9)10/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBYQQQHBYGLEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880218 | |

| Record name | 1H,1H,2H-Perfluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclopentane, 1,1,2,2,3,3,4-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15290-77-4 | |

| Record name | 1,1,2,2,3,3,4-Heptafluorocyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15290-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentane, 1,1,2,2,3,3,4-heptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015290774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane, 1,1,2,2,3,3,4-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H,2H-Perfluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4-heptafluorocyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"physicochemical properties of 1,1,2,2,3,3,4-Heptafluorocyclopentane"

An In-depth Technical Guide to the Physicochemical Properties of 1,1,2,2,3,3,4-Heptafluorocyclopentane

Introduction

This compound (CAS No. 15290-77-4) is a specialized fluorinated organic compound that has garnered significant interest across various high-technology sectors.[1] Characterized by a five-membered carbon ring with a high degree of fluorination, this compound exhibits a unique combination of physical and chemical properties, including high density, low surface tension, and considerable chemical and thermal stability.[1][2] These attributes are a direct consequence of the strong carbon-fluorine bonds and the electronegativity of the fluorine atoms.[1]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the core physicochemical properties of this compound. We will move beyond a simple tabulation of data to explore the causality behind these properties and their implications for practical applications, from its role as a precision solvent to its potential in advanced pharmaceutical formulations.

Core Compound Identification and Structure

A precise understanding of a compound begins with its fundamental identifiers and structure.

-

IUPAC Name: this compound[3]

-

Common Synonyms: 1H,1H,2H-Heptafluorocyclopentane, 1H,1H,2H-Perfluorocyclopentane, Zeorora H[1][3][6][7]

The structure consists of a cyclopentane ring where seven hydrogen atoms have been replaced by fluorine atoms. This high degree of fluorination is the primary determinant of its unique characteristics.

Key Physicochemical Properties

The utility of a compound in a research or industrial setting is dictated by its physical properties. These values inform everything from process design and solvent selection to safety protocols and environmental impact assessments. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid.[1] | [1] |

| Density | 1.580 g/cm³ | [6][7][8] |

| Boiling Point | 82.5 - 83 °C | [2][6][8] |

| Melting Point | 21 °C | [2][7][8] |

| Vapor Pressure | 16.3 hPa at 20°C | [7][8] |

| Flash Point | 21 °C | [6][8] |

| Water Solubility | 717 mg/L at 20°C | [7][8][9] |

| LogP (Octanol-Water Partition Coeff.) | 2.4 at 20°C | [7][8] |

| Refractive Index | 1.292 | [6] |

Field Insights: The melting point of 21°C is particularly noteworthy.[2][7][8] It is very close to standard ambient temperature, meaning the compound can exist as either a solid or a liquid depending on minor variations in the laboratory environment. This explains the dual description of its appearance as both a "powder to lump" and a "clear liquid".[1] Researchers should be mindful of this phase behavior during handling and storage. The high density is typical for fluorinated compounds and is a key consideration in solvent extraction or phase-separation applications.

Solubility Profile and Rationale

The solubility characteristics of this compound are central to its application as a specialized solvent.

-

Aqueous Solubility: The compound exhibits low solubility in water (717 mg/L at 20°C).[7][8][9] This is a direct result of the hydrophobic nature of the highly fluorinated structure. The fluorine atoms create a nonpolar surface with weak intermolecular interactions with polar water molecules.

-

Organic Solvent Miscibility: The LogP value of 2.4 indicates a preference for lipophilic (nonpolar) environments over aqueous ones.[7][8] This property underpins its effectiveness as a solvent for other fluorinated substances, gases, and nonpolar organic compounds, making it a valuable tool in synthesis and purification processes.[1][2]

Applications in Research and Drug Development

The unique physicochemical profile of this compound makes it a versatile tool in several advanced fields.

-

Specialized Solvent: Its primary application is as a solvent for cleaning, degreasing, and chemical synthesis, particularly in reactions involving other fluorinated molecules.[1][2][3]

-

Pharmaceutical Development: In the pharmaceutical industry, it is being explored for its potential in drug formulation to enhance the solubility and stability of active pharmaceutical ingredients (APIs), especially those that are difficult to dissolve in conventional solvents.[2]

-

Advanced Materials: The compound is used in the development of innovative fluorinated polymers, specialty coatings, and surfactants, where its low surface tension and thermal stability are highly desirable.[2]

-

Refrigerants and Aerospace: Beyond the lab, it serves as an environmentally friendlier refrigerant alternative and is used in specialized lubricants and hydraulic fluids within the aerospace industry due to its stability and low toxicity.[1][2]

Safety, Handling, and Storage

Adherence to proper safety protocols is critical when working with any chemical compound.

-

Primary Hazard: The most consistently reported hazard is its environmental classification: H412 - Harmful to aquatic life with long lasting effects.[3][10][11] Therefore, release into the environment must be avoided (Precautionary Statement P273).[10][11]

-

Incompatibilities: It is incompatible with strong oxidizing agents.

-

Handling: Work should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn to avoid skin and eye contact.[10][11]

-

Storage: The compound should be stored in a cool, dark, and tightly sealed container, away from incompatible materials.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

To ensure the trustworthiness of physicochemical data, standardized and verifiable experimental protocols are essential. The shake-flask method is a globally recognized standard for determining the water solubility of a substance.

Causality and Principle: This protocol is chosen for its directness and reliability. It establishes a thermodynamic equilibrium between the pure compound and water, allowing for the direct measurement of the saturation concentration. The subsequent quantification by Gas Chromatography with Mass Spectrometry (GC-MS) provides high sensitivity and specificity, which is crucial for a compound with limited water solubility.

Methodology:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound (e.g., ~2 g/L, which is well above its known solubility) to a known volume of deionized water in a sealed, inert flask.

-

Equilibration: Place the flask in a mechanical shaker or agitator within a temperature-controlled water bath set to 20°C ± 0.5°C. Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. A second flask agitated for 48 hours should be run in parallel to confirm that equilibrium has been achieved (i.e., the measured solubility does not change with increased agitation time).

-

Phase Separation: After equilibration, cease agitation and allow the flask to stand undisturbed in the water bath for at least 24 hours to permit the separation of excess undissolved compound from the aqueous phase. For a more rapid and complete separation, transfer the mixture to centrifuge tubes and centrifuge at a high speed.

-

Sampling of the Aqueous Phase: Carefully extract a precise aliquot of the clear, aqueous supernatant. It is critical to avoid disturbing the undissolved material. The sample should be taken from the middle of the aqueous phase.

-

Quantification via GC-MS:

-

Prepare a series of calibration standards of this compound in a water-miscible solvent (e.g., methanol).

-

Inject the standards and the aqueous sample into a GC-MS system equipped with a suitable capillary column.

-

Develop a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the compound in the aqueous sample by interpolating its peak area on the calibration curve.

-

-

Calculation: The calculated concentration from the GC-MS analysis represents the aqueous solubility of the compound in mg/L.

Caption: Workflow for Aqueous Solubility Determination.

Conclusion

This compound is a compound of significant scientific and industrial interest, defined by the profound influence of its fluorinated structure. Its combination of high density, low surface tension, moderate lipophilicity, and specific thermal properties makes it a valuable asset in fields requiring high-performance solvents and materials. For researchers and developers, a thorough understanding of these physicochemical properties is not merely academic; it is the foundation for innovation, enabling the design of more efficient, stable, and safer processes and products.

References

-

PubChem. (n.d.). This compound | C5H3F7 | CID 3853245. Retrieved from [Link]

-

Ingeniería UC. (n.d.). Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide. Retrieved from [Link]

-

ResearchGate. (2024). Experimental Measurement and Modeling of the Solubility of Fluorinated Compounds Derived from Dichlone in Supercritical Carbon Dioxide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The solubility of certain gaseous fluorine compounds in water. Retrieved from [Link]

-

ChemBK. (2024). This compound, 1H,1H,2H-Heptafluorocyclopentane, C5H3F7. Retrieved from [Link]

-

Unipd. (n.d.). Determination of the fluorine solubility in various solvents. Retrieved from [Link]

Sources

- 1. CAS 15290-77-4: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C5H3F7 | CID 3853245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. echemi.com [echemi.com]

- 7. This compound CAS#: 15290-77-4 [amp.chemicalbook.com]

- 8. This compound CAS#: 15290-77-4 [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of 1,1,2,2,3,3,4-Heptafluorocyclopentane

Introduction: The Emergence of 1,1,2,2,3,3,4-Heptafluorocyclopentane as a High-Performance Fluorinated Compound

This compound, a highly fluorinated cyclic alkane, has garnered considerable interest within the scientific and industrial communities. Its unique physicochemical properties, including high density, low surface tension, excellent thermal stability, and non-flammable nature, make it a compelling candidate for a variety of advanced applications.[1] These applications span from its use as a new-generation green solvent and cleaning agent to a potential refrigerant with a low global warming potential.[1] Furthermore, its utility extends to the aerospace and electronics industries as a specialty lubricant and hydraulic fluid.[1] For researchers and professionals in drug development, its unique properties are being explored in formulation processes to enhance the solubility and stability of active pharmaceutical ingredients.

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, with a focus on the underlying chemical principles and practical experimental considerations. The methodologies presented are grounded in established chemical literature and industrial practices, offering a robust framework for researchers and process chemists.

Dominant Synthetic Strategy: A Three-Stage Approach from Cyclopentene

The most prevalent and industrially viable route to this compound is a three-stage process commencing with the readily available feedstock, cyclopentene. This pathway is characterized by a sequence of exhaustive chlorination, selective fluorination, and a final catalytic hydrogenation step. Each stage is critical for achieving high yield and purity of the final product.

Caption: Overall synthetic pathway for this compound.

Stage 1: Exhaustive Chlorination of Cyclopentene to Octachlorocyclopentene

The initial step in this synthesis is the exhaustive chlorination of cyclopentene to produce octachlorocyclopentene. This transformation is a radical substitution reaction, typically carried out at elevated temperatures in the absence of a solvent.

Causality Behind Experimental Choices: The use of a solvent-free, high-temperature process is driven by the need to achieve a high degree of chlorination. The elevated temperatures provide the necessary activation energy for the homolytic cleavage of chlorine molecules, initiating the radical chain reaction. The absence of a solvent simplifies the purification of the highly chlorinated, non-polar product.

Experimental Protocol: Industrial Production of Octachlorocyclopentene

The following protocol is adapted from an industrial production method.[2]

-

Reaction Setup: A multi-stage reactor suitable for high-temperature gas-phase reactions is charged with cyclopentene.

-

Initial Chlorination: Chlorine gas is introduced into the reactor. The reaction is initiated to form 1,2-dichlorocyclopentane via an addition reaction.

-

Temperature Programming: The reaction temperature is progressively increased.

-

Heating to 70°C facilitates the formation of 1,2,3,4-tetrachlorocyclopentane.

-

Further heating to 180°C and then to 210°C drives the reaction towards the desired crude octachlorocyclopentene. The molar ratio of cyclopentene to chlorine is typically in the range of 1:18 to 1:20 to ensure complete chlorination.[2]

-

-

Purification: The crude octachlorocyclopentene is purified by vacuum distillation to yield the pure product.

| Parameter | Value | Reference |

| Starting Material | Cyclopentene | [2] |

| Reagent | Chlorine Gas | [2] |

| Temperature Profile | 70°C → 180°C → 210°C | [2] |

| Molar Ratio (Cyclopentene:Chlorine) | 1:18 - 1:20 | [2] |

| Purification | Vacuum Distillation |

Table 1: Key parameters for the synthesis of octachlorocyclopentene.

Stage 2: Fluorination of Octachlorocyclopentene to 1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene

The second stage involves the partial fluorination of octachlorocyclopentene to yield the critical intermediate, 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene. This is typically achieved through a halogen exchange reaction, with the Swarts reaction being a prominent method.

Causality Behind Experimental Choices: The Swarts reaction is a well-established method for the synthesis of organofluorine compounds from organochlorides.[3] The choice of antimony trifluoride (SbF₃) as the fluorinating agent, often in the presence of a pentavalent antimony salt like antimony pentachloride (SbCl₅) as a catalyst, is crucial. SbCl₅ acts as a Lewis acid, facilitating the transfer of fluoride ions from SbF₃ to the chlorinated organic substrate. The reaction conditions are carefully controlled to achieve the desired degree of fluorination, as over-fluorination can lead to the formation of perfluorinated byproducts.

Experimental Protocol: Swarts Fluorination of Octachlorocyclopentene

While a specific detailed protocol for this exact transformation is proprietary in many instances, the following is a representative procedure based on the principles of the Swarts reaction.

-

Reactor Preparation: A corrosion-resistant reactor equipped with a mechanical stirrer, a condenser, and a dropping funnel is charged with anhydrous antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).

-

Reaction Execution: Purified octachlorocyclopentene is slowly added to the reactor from the dropping funnel. The reaction mixture is heated to initiate the halogen exchange. The reaction temperature is carefully controlled to maintain a steady reaction rate and prevent side reactions.

-

Product Isolation: The volatile product, 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene, is continuously distilled from the reaction mixture as it is formed.

-

Purification: The crude product is washed with a dilute acid solution to remove any residual antimony salts, followed by a water wash and drying. Final purification is achieved by fractional distillation.

| Parameter | Reagent/Condition | Rationale |

| Fluorinating Agent | Antimony Trifluoride (SbF₃) | Effective and relatively low-cost source of fluoride ions. |

| Catalyst | Antimony Pentachloride (SbCl₅) | Lewis acid that facilitates fluoride transfer. |

| Solvent | Typically neat | Product is volatile and can be distilled directly. |

| Temperature | Elevated (e.g., 100-150°C) | To overcome the activation energy of the halogen exchange. |

| Purification | Distillation, Washing | To remove unreacted starting materials, byproducts, and catalyst residues. |

Table 2: Key considerations for the Swarts fluorination of octachlorocyclopentene.

Caption: Simplified mechanism of the Swarts fluorination reaction.

Stage 3: Catalytic Hydrogenation of 1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene

The final step in the synthesis is the catalytic hydrogenation of 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene to produce the desired this compound. This reaction involves the addition of hydrogen across the double bond and the hydrogenolysis of the carbon-chlorine bond.

Causality Behind Experimental Choices: The choice of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), is standard for hydrogenation reactions due to their high activity and ease of separation from the reaction mixture.[3][4] Palladium is particularly effective for the hydrogenolysis of carbon-halogen bonds. The reaction is typically carried out under a pressurized hydrogen atmosphere to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed at a reasonable rate. The choice of solvent is important to dissolve the substrate and facilitate its interaction with the catalyst surface.

Experimental Protocol: Catalytic Hydrogenation

The following is a general procedure for the catalytic hydrogenation of a fluorinated alkene.

-

Reactor Charging: A high-pressure autoclave is charged with 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene, a suitable solvent (e.g., ethanol or ethyl acetate), and the hydrogenation catalyst (e.g., 5% Pd/C).

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 10-50 atm). The reaction mixture is stirred vigorously and heated to the appropriate temperature (e.g., 50-100°C). The progress of the reaction is monitored by observing the drop in hydrogen pressure.

-

Work-up and Purification: Upon completion, the reactor is cooled, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst. The solvent is removed by distillation. The crude product is then purified by fractional distillation to yield high-purity this compound.

| Parameter | Reagent/Condition | Rationale |

| Catalyst | Palladium on Carbon (Pd/C) or Platinum(IV) Oxide (PtO₂) | High activity for hydrogenation and hydrogenolysis.[3][4] |

| Hydrogen Pressure | 10 - 50 atm | Increases the concentration of dissolved hydrogen, driving the reaction. |

| Temperature | 50 - 100°C | Provides sufficient activation energy without promoting side reactions. |

| Solvent | Ethanol, Ethyl Acetate | Solubilizes the substrate and is relatively inert under hydrogenation conditions. |

| Purification | Filtration, Distillation | Removes the heterogeneous catalyst and separates the product from the solvent and any byproducts. |

Table 3: Typical conditions for the catalytic hydrogenation step.

Caption: Experimental workflow for the catalytic hydrogenation step.

Alternative Synthetic Approaches

While the three-stage process from cyclopentene is the most established, other synthetic strategies for producing fluorinated cyclopentane derivatives exist. These often involve the use of different fluorinating agents or starting from more complex precursors. For instance, direct fluorination using elemental fluorine is a powerful but highly energetic and less selective method. Another approach involves the cyclization of fluorinated acyclic precursors. However, these methods are generally less economically viable for large-scale production compared to the chlorination-fluorination-hydrogenation sequence.

Conclusion and Future Outlook

The synthesis of this compound is a multi-step process that relies on well-established industrial chemical transformations. The pathway from cyclopentene through octachlorocyclopentene and 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene represents a robust and scalable route. Each step, from exhaustive chlorination to Swarts fluorination and final catalytic hydrogenation, requires careful control of reaction parameters to ensure high yield and purity.

As the demand for high-performance, environmentally benign fluorinated compounds continues to grow, further research into optimizing these synthetic pathways is warranted. Areas for potential improvement include the development of more efficient and selective catalysts, particularly for the fluorination and hydrogenation steps, and the exploration of continuous flow processes to enhance safety and scalability. The insights provided in this guide offer a solid foundation for researchers and drug development professionals to understand and potentially improve upon the synthesis of this versatile fluorochemical.

References

- CN108276243B - Industrial production method of octafluorocyclopentene - Google P

- US2714124A - Manufacture of octachlorocyclopentene - Google P

-

Catalytic hydrogenation of fluorinated alkenes at 25 8C using 4 mol% of PtO 2 as catalyst. (URL: [Link])

-

Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (URL: [Link])

- JP2001240567A - Method for producing heptafluorocyclopentane - Google P

-

A novel strategy for synthesis of dichlorooctafluorocyclopentane and reaction mechanism investigation | Request PDF - ResearchGate. (URL: [Link])

- US5532419A - Processes for the preparation of fluorinated olefins and hydrofluorocarbons ...

-

How to Optimize Performance in Alkene Hydrogenation Catalysts. (URL: [Link])

-

Catalytic Hydrogenation of Alkenes - Chemistry LibreTexts. (URL: [Link])

-

This compound | C5H3F7 | CID 3853245 - PubChem. (URL: [Link])

Sources

"CAS number 15290-77-4 chemical structure"

An In-Depth Technical Guide to 2,3-Pyridinedicarboxylic Acid (CAS: 15290-77-4)

Introduction

2,3-Pyridinedicarboxylic acid, registered under CAS number 15290-77-4, is a heterocyclic organic compound of significant interest to the scientific community. More commonly known by its trivial name, Quinolinic acid, it is structurally defined by a pyridine ring substituted with two carboxylic acid groups at the 2 and 3 positions.[1][2] This unique arrangement of functional groups imparts a range of chemical and biological properties that make it a valuable molecule in diverse fields such as neuropharmacology, drug discovery, materials science, and agriculture.[3][4] As a metabolite of the essential amino acid tryptophan in the kynurenine pathway, it plays a crucial role in various biological processes.[2][5] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The fundamental characteristics of a chemical compound are defined by its structure and identifiers. 2,3-Pyridinedicarboxylic acid is a colorless, crystalline solid.[6] Its identity is precisely established by various nomenclature and registry systems.

| Identifier | Value |

| CAS Number | 15290-77-4 (generic); 89-00-9 (specific isomer)[1][7] |

| IUPAC Name | Pyridine-2,3-dicarboxylic acid[2][8] |

| Synonyms | Quinolinic acid, Quinolinate[7] |

| Molecular Formula | C₇H₅NO₄[3][8] |

| Molecular Weight | 167.12 g/mol [1][3] |

| InChI Key | GJAWHXHKYYXBSV-UHFFFAOYSA-N[2] |

| SMILES | C1=CC(=C(N=C1)C(=O)O)C(=O)O[2] |

The molecular architecture consists of an aromatic pyridine core with two adjacent carboxyl groups. This arrangement is critical to its chemical reactivity, allowing it to act as a dicarboxylic acid and a chelating agent. The nitrogen atom in the pyridine ring and the oxygen atoms in the carboxyl groups can participate in hydrogen bonding, influencing its physical properties like solubility and melting point.

Caption: Chemical structure of 2,3-Pyridinedicarboxylic acid.

Physicochemical Properties

The physical and chemical properties of 2,3-Pyridinedicarboxylic acid dictate its behavior in various systems and are crucial for its application and handling. It is a white to off-white solid at room temperature.[3]

| Property | Value | Source |

| Appearance | White to off-white solid, crystalline powder | [3] |

| Melting Point | 188-190 °C (with decomposition) | [9] |

| Solubility | Slightly soluble in water; insoluble in benzene and ether. Soluble in hot ethanol. | [3][6] |

| pKa1 | 2.34 | [3] |

| pKa2 | 4.87 | [3] |

The presence of two carboxylic acid groups makes the compound acidic.[3] Its limited solubility in cold water increases in hot water due to enhanced molecular thermal motion.[3] In organic solvents, its solubility is higher in polar solvents like ethanol compared to non-polar ones.[3]

Synthesis and Manufacturing

The primary industrial synthesis route for 2,3-Pyridinedicarboxylic acid involves the oxidation of quinoline or its derivatives.[6][10] This process breaks down the benzene portion of the quinoline molecule, leaving the pyridine ring with two carboxylic acid groups.

Common Synthesis Methods:

-

Oxidation of Quinoline: This is the most established method, utilizing strong oxidizing agents. Agents such as nitric acid, potassium permanganate, hydrogen peroxide, and sodium chlorate have been employed.[6][10][11] The reaction is typically performed in an acidic aqueous medium, sometimes in the presence of a catalyst like cupric ions to improve yield and efficiency.[10][12]

-

Oxidation of Quinoline Derivatives: Using substituted quinolines, such as 8-hydroxyquinoline, can facilitate oxidation. The electron-donating groups on the benzene ring increase its electron density, making it more susceptible to oxidative cleavage.[10]

Caption: A generalized workflow for the synthesis of 2,3-Pyridinedicarboxylic acid.

Applications in Research and Development

The unique structure of 2,3-Pyridinedicarboxylic acid makes it a versatile compound with applications spanning multiple scientific disciplines.

-

Neuropharmacology: It is a well-characterized agonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity, learning, and memory.[4] Its ability to modulate ion flow in neurons makes it a valuable tool for studying NMDA receptor function. However, abnormal activation by quinolinic acid has been implicated in neurodegenerative conditions like Alzheimer's and Parkinson's disease, driving research into antagonists that can block its effects.[4]

-

Drug Discovery and Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[6] For instance, it is a precursor for the herbicide imidazopyrine and for nicotinic acid and its derivatives like niacinamide and nikethamide.[6]

-

Materials Science: The dicarboxylic acid functionality allows it to act as an organic linker or ligand in the creation of Metal-Organic Frameworks (MOFs).[3] These materials possess high specific surface areas and ordered pore structures, making them suitable for applications in gas adsorption, separation, and catalysis.[3][13]

-

Agriculture: It is utilized as a component in plant growth regulators to modulate plant development, such as promoting seed germination and enhancing stress resistance.[3]

Analytical Methodologies

Ensuring the purity and quantifying the concentration of 2,3-Pyridinedicarboxylic acid is essential for its effective use in research and manufacturing.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the analysis of 2,3-Pyridinedicarboxylic acid.[14] Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is particularly effective for separating it from its isomers and related compounds.[5][15]

Typical HPLC Protocol:

-

Column: A mixed-mode column such as a Primesep 100 or Newcrom BH is often employed.[5][15]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with formic acid or ammonium formate) is used. The gradient and composition are optimized to achieve separation.

-

Detection: UV detection is commonly used, as the pyridine ring exhibits strong absorbance in the UV spectrum.

-

Quantification: The concentration is determined by comparing the peak area of the sample to that of a known standard.

-

-

Melting Point Determination: This is a simple and effective preliminary test for purity. A pure sample of 2,3-Pyridinedicarboxylic acid has a sharp melting point range, whereas the presence of impurities typically lowers the melting point and broadens the range.[14]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure safety when working with 2,3-Pyridinedicarboxylic acid. It is classified as an irritant.[7]

| Hazard Class | Code | Description |

| Eye Irritation | H319 | Causes serious eye irritation.[16][17] |

| Skin Irritation | H315 | Causes skin irritation.[16] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[16][17] |

Recommended Handling Procedures:

-

Ventilation: Use only in a well-ventilated area to keep airborne concentrations low.[7][18]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[18][19] If dust formation is likely, a dust mask (e.g., N95) should be used.[17]

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. Do not ingest or inhale.[7][16]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[7][18]

-

Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water.[7][18]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7][18]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][18]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[7]

Conclusion

2,3-Pyridinedicarboxylic acid (CAS 15290-77-4) is a compound of considerable scientific and commercial importance. Its distinct chemical structure, characterized by a pyridine ring with adjacent carboxylic acid groups, underpins its diverse applications, from probing neuronal pathways to constructing advanced materials. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for professionals leveraging this versatile molecule in their research and development endeavors.

References

- Pipzine Chemicals. 2-3-pyridinedicarboxylic acid.

- Blog. (2025, September 5). What are the applications of 2,3 - Pyridinedicarboxylic Acid in drug discovery?

- Senzhuo Industry Co.,Ltd. 2,3-Pyridinedicarboxylic Acid Usage And Synthesis.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99%.

- ChemicalBook. 2,3-Pyridinedicarboxylic acid CAS#: 339155-13-4.

- ChemicalBook. 2,3-Pyridinedicarboxylic anhydride synthesis.

- ChemicalBook. (2023, May 27). Chemical Safety Data Sheet MSDS / SDS - 2,3-Pyridinedicarboxylic acid.

- ECHEMI.

- Google Patents. (CN104370808A). Synthesis method of 2,3-dipicolinic acid.

- Apollo Scientific. (2023, June 28).

- European Patent Office. (1997, May 28).

- Sigma-Aldrich. 2,3-Pyridinedicarboxylic acid 99 89-00-9.

- SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.

- Wikipedia. Pyridinedicarboxylic acid.

- Google Patents. (EP0232118A2).

- Sigma-Aldrich. 2,3-Pyridinedicarboxylic acid 99 89-00-9 Properties.

- Jinjing Chemical. (2025, August 14).

- Matrix Fine Chemicals. PYRIDINE-2,3-DICARBOXYLIC ACID | CAS 339155-13-4.

- PubChem - NIH. Quinolinic Acid | C7H5NO4 | CID 1066.

- Jinjing Chemical. (2025, October 15). How to test the purity of Pyridine-2,3-dicarboxylic Acid? - Blog.

- Tokyo Chemical Industry (India) Pvt. Ltd. 2,3-Pyridinedicarboxylic Acid | 89-00-9.

- SIELC Technologies.

Sources

- 1. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Quinolinic Acid | C7H5NO4 | CID 1066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-Pyridinedicarboxylic Acid (Quinolinic Acid) Properties, Uses, Safety & Supplier China | High Purity CAS 89-00-9 [pipzine-chem.com]

- 4. jinjingchemical.com [jinjingchemical.com]

- 5. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 6. 2,3-Pyridinedicarboxylic Acid Usage And Synthesis - Senzhuo Industry Co.,Ltd [senzhuoindustry.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. PYRIDINE-2,3-DICARBOXYLIC ACID | CAS 339155-13-4 [matrix-fine-chemicals.com]

- 9. 2,3-Pyridinedicarboxylic acid CAS#: 339155-13-4 [amp.chemicalbook.com]

- 10. CN104370808A - Synthesis method of 2,3-dipicolinic acid - Google Patents [patents.google.com]

- 11. data.epo.org [data.epo.org]

- 12. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 13. jinjingchemical.com [jinjingchemical.com]

- 14. jinjingchemical.com [jinjingchemical.com]

- 15. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. 2,3-吡啶二甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. echemi.com [echemi.com]

An In-Depth Technical Guide to the Spectroscopic Data of 1,1,2,2,3,3,4-Heptafluorocyclopentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 1,1,2,2,3,3,4-Heptafluorocyclopentane (CAS No. 15290-77-4), a fluorinated organic compound with increasing relevance in specialized applications, including as a solvent and a potential refrigerant alternative.[1] Understanding its spectral signature is paramount for its identification, characterization, and quality control in research and industrial settings. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule, offering insights into its unique structural features.

Molecular Structure and Properties

This compound possesses a cyclopentane ring with seven fluorine substituents and three hydrogen atoms. Its molecular formula is C₅H₃F₇, and it has a molecular weight of approximately 196.07 g/mol .[2] The high degree of fluorination imparts properties such as high density, low surface tension, and chemical inertness.[1]

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen and carbon-fluorine framework of this compound. Both ¹H and ¹⁹F NMR are crucial for its characterization. While specific spectral data from public databases is limited, we can predict the expected spectral features based on the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the presence of three protons on the cyclopentane ring, which are coupled to each other and to the neighboring fluorine atoms. The proton on C4 will be split by the geminal fluorine and the vicinal protons on C5. The two protons on C5 are diastereotopic and will therefore have different chemical shifts and will split each other. Further splitting will arise from coupling to the fluorine atoms on the adjacent carbons.

Expected ¹H NMR Data:

| Proton | Chemical Shift (ppm, predicted) | Multiplicity (predicted) |

| H on C4 | 4.5 - 5.5 | ddd (doublet of doublet of doublets) |

| Hₐ on C5 | 2.0 - 3.0 | dddd (doublet of doublet of doublet of doublets) |

| Hₑ on C5 | 2.0 - 3.0 | dddd (doublet of doublet of doublet of doublets) |

Note: Predicted values are based on general principles of NMR spectroscopy for fluorinated compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the cyclopentane ring. The chemical shifts will be significantly influenced by the attached fluorine atoms, and the signals will exhibit C-F coupling. Carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF), and smaller two- and three-bond couplings (²JCF, ³JCF) will also be observed.

Expected ¹³C NMR Data:

| Carbon | Chemical Shift (ppm, predicted) | Multiplicity (predicted) |

| C1 | 110 - 120 | t (¹JCF) |

| C2 | 110 - 120 | t (¹JCF) |

| C3 | 110 - 120 | t (¹JCF) |

| C4 | 80 - 90 | dt (¹JCF, ²JCH) |

| C5 | 30 - 40 | t (²JCF) |

Note: Predicted values are based on typical chemical shifts for fluorinated alkanes.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for this molecule. Due to the seven fluorine atoms in different chemical environments, a complex spectrum with multiple signals is expected. The chemical shifts and coupling patterns will provide detailed information about the stereochemistry of the molecule.

Expected ¹⁹F NMR Data:

| Fluorine | Chemical Shift (ppm, predicted) | Multiplicity (predicted) |

| F on C1 (2F) | -100 to -120 | Complex multiplet |

| F on C2 (2F) | -110 to -130 | Complex multiplet |

| F on C3 (2F) | -120 to -140 | Complex multiplet |

| F on C4 (1F) | -180 to -200 | Complex multiplet |

Note: Predicted values are relative to a standard reference (e.g., CFCl₃) and are based on typical ranges for fluoroalkanes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong absorption bands corresponding to the C-F stretching vibrations. The C-H stretching and bending vibrations will also be present but may be weaker in comparison.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2900 - 3000 | C-H stretch | Alkane |

| 1100 - 1400 | C-F stretch | Fluoroalkane |

| 1400 - 1500 | C-H bend | Alkane |

The broad and intense absorptions in the 1100-1400 cm⁻¹ region are characteristic of highly fluorinated compounds and serve as a key identifier for this class of molecules.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) at m/z 196 would confirm the molecular weight.

Expected Fragmentation Pattern:

The fragmentation of fluorinated compounds is often characterized by the loss of fluorine atoms, HF, and small fluorocarbon fragments. Common fragmentation pathways would likely involve:

-

Loss of F: [M - 19]⁺

-

Loss of HF: [M - 20]⁺

-

Cleavage of the cyclopentane ring: Leading to various smaller fluorinated carbocations.

A detailed analysis of the fragmentation pattern can help to confirm the structure of the molecule.

Experimental Protocols

Acquiring high-quality spectroscopic data requires careful sample preparation and instrument parameter optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Apply appropriate relaxation delays to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-150 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to a wide range to accommodate the large chemical shift dispersion of fluorine (e.g., +50 to -250 ppm).

-

Use a fluorine-free probe or a probe with a background signal that does not interfere with the sample signals.

-

Figure 2: General workflow for NMR data acquisition and processing.

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Chemical Ionization (CI).

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 10-300) to detect the molecular ion and fragment ions.

Conclusion

The spectroscopic analysis of this compound provides a detailed fingerprint of its molecular structure. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with IR and MS, allows for unambiguous identification and characterization. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers and scientists working with this and similar fluorinated compounds, ensuring scientific integrity and facilitating further advancements in their applications.

References

-

PubChem. This compound | C5H3F7 | CID 3853245. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Properties of 1,1,2,2,3,3,4-Heptafluorocyclopentane

Introduction

1,1,2,2,3,3,4-Heptafluorocyclopentane (CAS RN: 15290-77-4), a fluorinated cyclic alkane, is a compound of increasing interest in advanced materials, specialty fluids, and as a potential component in pharmaceutical formulations.[1] Its unique combination of properties, including thermal stability and low surface tension, stems from the high degree of fluorination on the cyclopentane ring.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its thermodynamic properties is paramount for process design, formulation development, safety assessments, and computational modeling.

This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound. In the absence of extensive peer-reviewed experimental data for some properties, this guide combines available data with established theoretical estimations to provide a robust and practical resource. Each section details a key property, explains the causality behind its behavior, and outlines the experimental methodologies for its determination.

Physicochemical and Basic Thermodynamic Data

A summary of the fundamental physicochemical and thermodynamic properties of this compound is presented in Table 1. These values form the basis for understanding the compound's behavior under various conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃F₇ | [1] |

| Molecular Weight | 196.07 g/mol | [1] |

| Melting Point | 21 °C | [2][3] |

| Boiling Point | 82.5 - 83 °C | [1][2] |

| Density (liquid) | 1.580 g/cm³ | [2][3] |

| Vapor Pressure | 16.3 hPa at 20 °C | [2][3] |

| Flash Point | 21 °C | [2][3] |

| Water Solubility | 717 mg/L at 20 °C | [3] |

Vapor Pressure and Enthalpy of Vaporization

The vapor pressure of a substance is a critical parameter that dictates its volatility and is essential for distillation, drying, and solvent removal processes. The reported vapor pressure of this compound is 16.3 hPa at 20°C.[2][3]

Experimental Determination of Vapor Pressure

The vapor pressure of fluorocarbons can be accurately measured using various methods, including static, dynamic, and effusion techniques. A common approach is the static method, where the substance is placed in a thermostated, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured directly with a pressure transducer. For low vapor pressures, the Knudsen effusion method is often employed, where the rate of mass loss of a substance effusing through a small orifice into a vacuum is measured.[4][5]

A schematic for a static vapor pressure measurement setup is provided below.

Heat Capacity

The specific heat capacity (cp) is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree Celsius.[6] This property is crucial for designing heating and cooling processes in chemical reactors and for understanding the thermal stability of a compound.

Direct experimental data for the heat capacity of this compound is not available in the public domain. However, it can be estimated using group contribution methods, which are empirical techniques that predict thermodynamic properties based on the molecular structure.

Experimental Determination of Heat Capacity

The heat capacity of liquids is typically measured using calorimetry. Differential Scanning Calorimetry (DSC) is a widely used technique where the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[7] Another method is adiabatic calorimetry , which minimizes heat loss to the surroundings, allowing for very precise measurements.

The general workflow for determining the specific heat capacity of a liquid using a differential scanning calorimeter is depicted below.

Critical Properties

The critical point of a substance is the temperature and pressure at which the liquid and gas phases become indistinguishable. The critical temperature (Tc) and critical pressure (Pc) are fundamental parameters used in equations of state to model the behavior of fluids over a wide range of conditions.

Experimental values for the critical properties of this compound have not been found in the literature. Estimation of these properties can be performed using group contribution methods or corresponding states principles, though such estimations carry a higher degree of uncertainty. Given the molecular weight and boiling point, it is expected that the critical temperature would be in a range typical for similar fluorinated compounds.

Implications for Researchers and Drug Development Professionals

A thorough understanding of the thermodynamic properties of this compound is essential for its practical application:

-

Process Chemistry and Engineering: Vapor pressure data is critical for designing and optimizing distillation and solvent stripping processes. Heat capacity values are necessary for calculating the energy requirements for heating or cooling the substance in a reactor.

-

Formulation Science: In drug development, this compound might be considered as a co-solvent or part of a delivery system. Its solubility characteristics, which are influenced by its thermodynamic properties, will govern its miscibility with active pharmaceutical ingredients (APIs) and other excipients.

-

Safety and Handling: The flash point and vapor pressure are key indicators of the flammability and inhalation hazards of a substance, informing the necessary safety precautions for handling and storage.

-

Computational Chemistry and Modeling: Accurate thermodynamic data is essential for the parameterization of force fields and the validation of computational models used to predict the behavior of complex systems containing this molecule.

Conclusion

This technical guide has provided a detailed overview of the known and estimated thermodynamic properties of this compound. While there is a clear need for more extensive experimental investigation of this compound to refine the estimated values, the data and methodologies presented here offer a solid foundation for researchers, scientists, and drug development professionals. The unique properties of fluorinated compounds like this one continue to offer exciting possibilities in various scientific and industrial fields.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 15290-77-4 [m.chemicalbook.com]

- 3. This compound CAS#: 15290-77-4 [amp.chemicalbook.com]

- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 5. youtube.com [youtube.com]

- 6. faculty.sites.iastate.edu [faculty.sites.iastate.edu]

- 7. Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials | MDPI [mdpi.com]

An In-depth Technical Guide to 1,1,2,2,3,3,4-Heptafluorocyclopentane

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1,1,2,2,3,3,4-Heptafluorocyclopentane (CAS RN: 15290-77-4), synthesizing critical safety data with practical, field-proven insights for its application in research and development environments. As a specialized fluorinated compound, its unique properties demand a nuanced understanding of its handling, potential hazards, and emergency protocols.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a fluorinated alkane that presents as a white to almost white crystalline solid or liquid.[1][2] Its high thermal stability, low surface tension, and non-flammable nature make it a candidate for various advanced applications, including as a solvent in the synthesis of fluorinated compounds, a component in refrigeration systems, and as a specialty fluid in the aerospace industry.[2]

Chemical Structure

Caption: Molecular structure of this compound.

Core Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 15290-77-4 | [1][2][3] |

| Molecular Formula | C₅H₃F₇ | [1][2] |

| Molecular Weight | 196.07 g/mol | [1][2] |

| Appearance | White to almost white powder/lump/solid | [2] |

| Boiling Point | 82.5 - 83 °C | [2][4] |

| Flash Point | 21 °C | [2][4] |

| Density | 1.580 g/cm³ | [4] |

Section 2: Hazard Identification and GHS Classification

Under the Globally Harmonized System (GHS), this compound is classified with specific hazards that necessitate careful handling. The primary GHS classification pertains to its environmental impact.

Some suppliers also indicate classifications for skin and eye irritation (H315, H319) and respiratory irritation (H335).[3] This variability underscores the importance of consulting the specific Safety Data Sheet (SDS) from your supplier before use.

GHS Hazard Communication Workflow

The causality behind a robust safety protocol begins with a systematic approach to hazard identification each time the chemical is handled.

Caption: GHS Hazard Identification and Mitigation Workflow.

Section 3: Toxicological Profile and Exposure Control

The toxicological data for this compound indicates moderate to low acute toxicity. However, understanding the routes of exposure and implementing appropriate controls is paramount.

Summary of Toxicological Data

| Endpoint | Species | Value | Source |

| Oral LD50 | Rat | >2000 mg/kg | [6] |

| Inhalation LC50 | Rat | 14213 ppm (4h) | [6] |

| Skin Irritation | - | No adverse effect observed | [6] |

| Aquatic Toxicity LC50 | Fish | 74.2 mg/l (96h) | [6] |

| Aquatic Toxicity EC50 | Crustacea | 63.3 mg/l (48h) | [6] |

| Aquatic Toxicity EC50 | Algae | >3.75 mg/l (72h) | [6] |

Exposure Control and Personal Protective Equipment (PPE)

The primary routes of exposure are inhalation and direct contact with skin and eyes. Engineering controls are the first line of defense.

-

Engineering Controls: Always handle this chemical in a well-ventilated area.[6] A certified chemical fume hood is required to prevent the dispersion of vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety glasses or goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[6]

-

Respiratory Protection: Not typically required when adequate ventilation is used. If ventilation is insufficient or in case of a major spill, use a respirator with an appropriate organic vapor cartridge.

-

Section 4: Safe Handling, Storage, and Emergency Protocols

Adherence to strict protocols for handling and storage is essential to maintain a safe laboratory environment.

Handling and Storage Protocol

Objective: To ensure the safe transfer, use, and storage of this compound, minimizing exposure and preventing environmental release.

Methodology:

-

Preparation: Before handling, ensure the work area is clean and a chemical fume hood is operational. Confirm the location of the nearest safety shower, eyewash station, and spill kit.

-

Container Inspection: Check containers for any physical damage or leaks before moving them.[6]

-

Transfer: When transferring the chemical, use only compatible equipment. Grounding and bonding of containers may be necessary to prevent static discharge, especially for larger quantities.

-

Usage: Limit all unnecessary personal contact.[6] When handling, do not eat, drink, or smoke.[6]

-

Storage:

-

Post-Handling: Always wash hands thoroughly with soap and water after handling.[6] Work clothes should be laundered separately.[6]

Emergency Procedures

A clear, logical decision-making process is critical during an emergency.

Caption: Emergency Response Decision Tree.

Section 5: Environmental Considerations and Disposal

Environmental Fate and Global Warming Potential (GWP)

As a hydrofluorocarbon (HFC), this compound is part of a class of chemicals known for their potential to act as greenhouse gases. The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide.[7] The GWP for this compound has been reported, though values can vary between sources. One report lists a calculated radiative efficiency of 0.231 W m⁻² ppb⁻¹.[8] Another source suggests a GWP of 2204.6 over a 100-year timescale, which is significant.[9]

Due to its GWP and its classification as harmful to aquatic life with long-lasting effects (H412), release into the environment must be strictly avoided.[1][5][6]

Disposal Protocol

Objective: To dispose of waste this compound and contaminated materials in a manner that is compliant with local, state, and federal regulations and minimizes environmental impact.

Methodology:

-

Waste Identification: All materials contaminated with the chemical, including empty containers, absorbent materials from spills, and disposable PPE, must be treated as hazardous waste.

-

Segregation: Collect waste in a dedicated, clearly labeled, and sealable container.[6] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

Container Management: Keep the waste container closed except when adding material. Store in a designated satellite accumulation area.

-

Disposal Request: Follow your institution's procedures for hazardous waste pickup. The Precautionary Statement P501 directs users to dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local regulations.[5][6]

-

Decontamination: Thoroughly decontaminate any reusable equipment after use.

References

-

This compound Safety Data Sheet . Apollo Scientific.

-

This compound | C5H3F7 | CID 3853245 . PubChem, National Center for Biotechnology Information.

-

SAFETY DATA SHEET - this compound . TCI Chemicals.

-

CAS Number 15290-77-4 | this compound . Spectrum Chemical.

-

Estimation of Radiative Efficiency of Chemicals with Potentially Significant Global Warming Potential . U.S. Environmental Protection Agency (EPA).

-

This compound | 15290-77-4 . TCI Chemicals.

-

This compound . Chem-Impex International.

-

1H,1H,2H-Heptafluorocyclopentane Safety Data Sheet . SynQuest Laboratories, Inc..

-

High Global Warming Potential Greenhouse Gas Reporting Form . Minnesota Pollution Control Agency.

-

CAS NO. 15290-77-4 | 1,1,2,2,3,3,4-Heptafluorocyclopentane . Arctom.

-

1,3,3,4,4,5,5-Heptafluorocyclopentene | C5HF7 . PubChem, National Center for Biotechnology Information.

-

This compound CAS#: 15290-77-4 . ChemWhat.

-

This compound(15290-77-4) MSDS Melting point Boiling point Density . ChemicalBook.

-

SAFETY DATA SHEET Vertrel™ SDG specialty fluid . Miller-Stephenson.

-

SAFETY DATA SHEET - Heptafluoro-1-iodopropane . Fisher Scientific.

-

SAFETY DATA SHEET - Product Number 459747 . Sigma-Aldrich.

-

Global warming potential . Wikipedia.

-

This compound . Chongqing Chemdad Co., Ltd..

-

Hydrofluorocarbon refrigerants – global warming potential values and safety classifications . Australian Government, Department of Climate Change, Energy, the Environment and Water.

-

Technology Transitions GWP Reference Table . U.S. Environmental Protection Agency (EPA).

Sources

- 1. This compound | C5H3F7 | CID 3853245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. chemwhat.com [chemwhat.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Global warming potential - Wikipedia [en.wikipedia.org]

- 8. pasteur.epa.gov [pasteur.epa.gov]

- 9. pca.state.mn.us [pca.state.mn.us]

"environmental impact and atmospheric lifetime of 1,1,2,2,3,3,4-Heptafluorocyclopentane"

Abstract

This technical guide provides a comprehensive analysis of the environmental impact and atmospheric fate of 1,1,2,2,3,3,4-heptafluorocyclopentane (CAS: 15290-77-4). This cyclic hydrofluorocarbon (c-HFC) has emerged as a promising alternative in various industries, including as a cleaning agent, solvent, and refrigerant, valued for its low toxicity and non-flammable nature.[1][2] This document synthesizes current scientific understanding of its atmospheric lifetime, Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and primary degradation pathways. Methodologies for the experimental determination of these key environmental metrics are detailed to provide a self-validating framework for researchers. While possessing a favorable ODP and a relatively short atmospheric lifetime, its classification as harmful to aquatic life and a moderate GWP necessitates a complete and nuanced understanding of its environmental profile.

Introduction: A New-Generation Fluorinated Compound

This compound, hereafter referred to as HFC-c447ef, is a fluorinated organic compound characterized by a five-membered carbon ring. Its high fluorine content imparts exceptional thermal stability and low surface tension, making it a high-performance fluid for specialized applications.[1] It is actively being considered and used as a replacement for hydrochlorofluorocarbons (HCFCs), such as HCFC-141b, which are being phased out under the Montreal Protocol due to their ozone-depleting properties.[1] The primary applications leverage its properties as an effective solvent for cleaning and degreasing in the electronics and aerospace sectors and as a potential working fluid in refrigeration systems.[2]

As with any chemical intended for widespread use, a rigorous assessment of its environmental fate is paramount. This guide addresses the critical questions regarding its persistence in the atmosphere and its potential contributions to climate change and ozone layer degradation.

Atmospheric Lifetime and Persistence

The persistence of a compound in the atmosphere is a primary determinant of its potential for global environmental impact. For hydrofluorocarbons like HFC-c447ef, the principal mechanism of atmospheric removal is reaction with the hydroxyl radical (•OH), the troposphere's primary chemical cleaning agent.

Primary Degradation Mechanism: Hydroxyl Radical Reaction

The presence of carbon-hydrogen (C-H) bonds in HFC-c447ef renders it susceptible to attack by •OH radicals. The reaction proceeds via hydrogen abstraction, forming a water molecule and a fluorinated alkyl radical. This initial step is rate-determining for the compound's overall atmospheric lifetime.

Atmospheric Lifetime

The atmospheric lifetime (τ) is the time required for the concentration of a compound to decrease to 1/e (about 37%) of its original value. Recent comprehensive assessments have established the atmospheric lifetime of HFC-c447ef to be approximately 2.8 years.[3][4] This relatively short lifetime prevents the compound from accumulating to very high concentrations in the atmosphere and limits its transport to the stratosphere. An earlier study reported a lifetime of 1.69 years, though this was an extrapolation at a specific low temperature (272 K).[5]

Key Environmental Impact Metrics

The environmental impact of a volatile compound is typically characterized by three key metrics: Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and its effects on local ecosystems, such as aquatic toxicity.

Ozone Depletion Potential (ODP)

The ODP of a substance is its relative ability to cause degradation of the stratospheric ozone layer, with CFC-11 serving as the reference (ODP = 1.0). Ozone depletion is primarily caused by compounds containing chlorine and bromine. Since this compound is a hydrofluorocarbon (HFC) and contains no chlorine or bromine atoms, its Ozone Depletion Potential is zero .[2]

Global Warming Potential (GWP)

The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂), which has a GWP of 1.[6] The GWP is dependent on the compound's radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime. Recent studies have calculated the 100-year GWP for HFC-c447ef to be in the range of 211 to 243 .[3][4]

Aquatic Toxicity

Beyond atmospheric impacts, the environmental profile includes potential effects on ecosystems upon deposition. HFC-c447ef is classified under the Globally Harmonized System (GHS) with the hazard statement H412: Harmful to aquatic life with long lasting effects .[7] This necessitates careful management of emissions and disposal to prevent contamination of waterways.

Summary of Environmental Data

| Parameter | Value | Source(s) |

| Chemical Formula | C₅H₃F₇ | N/A |

| CAS Number | 15290-77-4 | N/A |

| Atmospheric Lifetime | 2.8 years | [3][4] |

| Ozone Depletion Potential (ODP) | 0 | [2] |

| Global Warming Potential (GWP) | ||

| 20-year horizon | 243 | [4] |

| 100-year horizon | 211 - 243 | [3][4] |

| Aquatic Hazard Classification | H412: Harmful to aquatic life with long lasting effects | [7] |

Proposed Atmospheric Degradation Pathway

The atmospheric degradation of HFC-c447ef is initiated by hydrogen abstraction by the •OH radical. While the specific end products have not been exhaustively detailed in publicly available literature, a scientifically plausible pathway can be proposed based on the established chemistry of fluorinated ethers and alkanes.[8][9]

The initial reaction forms a cyclic fluoroalkyl radical. This radical rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (RO₂•). The subsequent fate of this peroxy radical involves a complex series of reactions with nitric oxide (NO) and other atmospheric constituents, which can lead to ring-opening and the formation of smaller, oxygenated, and ultimately water-soluble products that are removed from the atmosphere via precipitation.

Sources

- 1. This compound | 15290-77-4 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

An In-depth Technical Guide to the Solubility Parameters of 1,1,2,2,3,3,4-Heptafluorocyclopentane

Foreword: Understanding the Solvent Power of a Unique Fluorinated Cycloalkane

Introduction to 1,1,2,2,3,3,4-Heptafluorocyclopentane

This compound is a cyclic hydrofluorocarbon (c-HFC) with a unique molecular structure that imparts a desirable combination of properties.[1] Its high fluorine content contributes to its chemical inertness, thermal stability, and low surface tension. These characteristics make it a versatile compound with applications as a specialty solvent, a refrigerant with a lower global warming potential, and in the formulation of advanced materials.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15290-77-4 | [1][2][3][4] |

| Molecular Formula | C₅H₃F₇ | [1][2][4] |

| Molecular Weight | 196.07 g/mol | [1][2][4] |

| Boiling Point | 82.5 °C | [5] |

| Melting Point | 21 °C | [1] |

| Density | 1.58 g/cm³ | [5] |

| Vapor Pressure | 8.3 kPa at 20°C | [5] |

| Water Solubility | 717 mg/L at 20°C | [5] |

| Appearance | White to almost white powder to lump to clear liquid | [1] |

The Theoretical Framework of Solubility Parameters

The principle of "like dissolves like" is a fundamental concept in chemistry. Solubility parameters provide a quantitative method to describe this principle, enabling the prediction of miscibility and interaction between substances.

Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter, developed by Joel H. Hildebrand, is the square root of the cohesive energy density (CED) of a substance. The CED represents the energy required to overcome all the intermolecular forces in a unit volume of a liquid. Materials with similar Hildebrand solubility parameters are more likely to be miscible.[6]

Hansen Solubility Parameters (HSP)

Recognizing the limitations of a single-parameter model for complex systems, Charles M. Hansen expanded upon the Hildebrand parameter by dividing the total cohesive energy into three components:[6]

-

δd (Dispersion): Energy from London dispersion forces, which are present in all molecules.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonding interactions.

These three parameters can be visualized as coordinates in a three-dimensional "Hansen space". The distance between two points in this space, known as the Hansen solubility parameter distance (Ra), indicates the degree of similarity between the two substances. A smaller Ra suggests a higher likelihood of miscibility.[7]

The total Hildebrand solubility parameter is related to the Hansen parameters by the equation:

δt² = δd² + δp² + δh²

Methodologies for Determining Hansen Solubility Parameters

The determination of HSPs is crucial for understanding and predicting the behavior of a solvent. This can be achieved through both experimental and predictive methods.

Experimental Determination

The most common experimental method for determining the HSP of a solute (such as a polymer) involves solubility testing with a range of well-characterized solvents. The solute is tested for solubility in each solvent, and the results are scored (e.g., soluble or insoluble). These data are then used to define a "solubility sphere" in Hansen space. The center of this sphere represents the HSP of the solute.

Experimental Workflow for HSP Determination

Caption: A generalized workflow for the experimental determination of Hansen Solubility Parameters.

Predictive Methodologies

In the absence of experimental data, HSPs can be estimated using various predictive methods.

Group contribution methods (GCMs) are based on the principle that the properties of a molecule can be estimated by summing the contributions of its individual functional groups.[8][9] The Stefanis-Panayiotou method is a well-regarded GCM for predicting HSPs.[8] This method utilizes first-order groups that describe the basic molecular structure and second-order groups that account for conjugation effects to improve accuracy.[10][11]

To calculate the HSP of this compound using a GCM, one would first break down the molecule into its constituent functional groups: -CH₂-, >CH-, >CF₂-, and -CHF-. The specific contribution of each group to δd, δp, and δh would then be used in a summation to estimate the overall HSP of the molecule. Unfortunately, a complete and publicly available set of group contribution values for all the necessary fluorinated alkane groups is not readily accessible, precluding a precise calculation in this guide.

Modern computational chemistry offers powerful tools for predicting solubility parameters. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based method that can predict thermodynamic properties, including HSPs, from the molecular structure.[12] Software packages like HSPiP (Hansen Solubility Parameters in Practice) integrate various predictive models, including group contribution methods and algorithms that can estimate HSPs from a molecule's SMILES notation.[13][14]